molecular formula C12H20O B1606340 4-Cyclohexylcyclohexanone CAS No. 92-68-2

4-Cyclohexylcyclohexanone

Cat. No.: B1606340
CAS No.: 92-68-2
M. Wt: 180.29 g/mol
InChI Key: JLYNSPSTPQAEAX-UHFFFAOYSA-N
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Description

4-Cyclohexylcyclohexanone is an organic compound with the molecular formula C₁₂H₂₀O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the cyclohexanone family, which is known for its applications in various chemical processes and industries.

Scientific Research Applications

4-Cyclohexylcyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a model compound for studying the behavior of cyclohexanones in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylcyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylmagnesium bromide in the presence of a catalyst. This reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclohexylidenecyclohexane. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylcyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reagents such as sodium borohydride or lithium aluminum hydride yields cyclohexylcyclohexanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexylcyclohexanol.

    Reduction: Cyclohexylcyclohexanol.

    Substitution: Depending on the nucleophile, various substituted cyclohexylcyclohexanones.

Comparison with Similar Compounds

4-Cyclohexylcyclohexanone can be compared with other cyclohexanones, such as:

    Cyclohexanone: A simpler analog with a single cyclohexyl group.

    2-Cyclohexylcyclohexanone: Similar structure but with the cyclohexyl group at a different position.

    4-Phenylcyclohexanone: Contains a phenyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual cyclohexyl groups make it particularly useful in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

4-cyclohexylcyclohexan-1-one
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InChI

InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYNSPSTPQAEAX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O
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DSSTOX Substance ID

DTXSID8040721
Record name 4-Cyclohexylcyclohexanone
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Molecular Weight

180.29 g/mol
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CAS No.

92-68-2, 56025-96-8
Record name [1,1′-Bicyclohexyl]-4-one
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Record name 4-Cyclohexylcyclohexanone
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Record name 4-Cyclohexylcyclohexanone
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Record name 4-CYCLOHEXYLCYCLOHEXANONE
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Synthesis routes and methods

Procedure details

To a solution of 4-hydroxycyclohexylcyclohexane (25 g) in acetone (250 ml) was added dropwise with stirring 2.67N Jone's regend (77 ml) at 0° C. The mixture was then stirred for 1 hour at 0° C. The organic layer was collected and evaporated. The reaction mixture was added to a mixture of water and diethyl ether. The organic layer was washed with water, sodium hydrogen carbonate solution and brine. The organic layer was taken and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure to give 4-cyclohexylcyclohexanone (19.57 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylcyclohexanone
Reactant of Route 2
4-Cyclohexylcyclohexanone
Reactant of Route 3
4-Cyclohexylcyclohexanone
Reactant of Route 4
4-Cyclohexylcyclohexanone
Reactant of Route 5
4-Cyclohexylcyclohexanone
Reactant of Route 6
4-Cyclohexylcyclohexanone

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